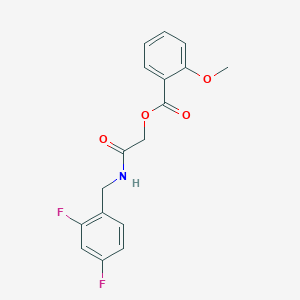

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

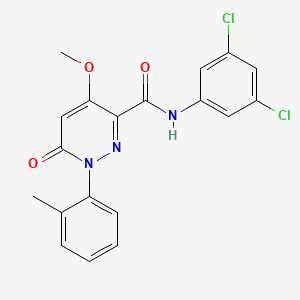

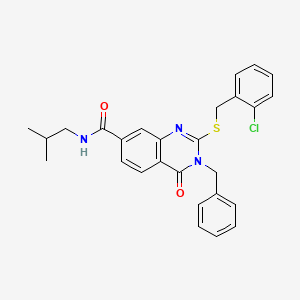

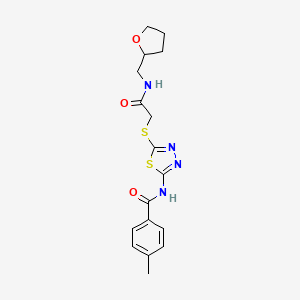

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate benzyl and benzoate precursors. The 2,4-difluorobenzyl group could potentially be introduced using a compound like 2,4-difluorobenzyl chloride . The 2-methoxybenzoate group could be derived from 2-methoxybenzoic acid . The exact synthetic route would depend on various factors, including the desired yield, the available starting materials, and the need to avoid unwanted side reactions.Molecular Structure Analysis

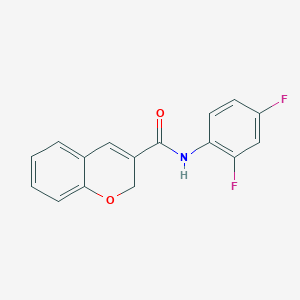

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and benzoate groups suggests that the compound would have a complex, aromatic structure. The difluorobenzyl group would likely contribute to the compound’s polarity, while the methoxy group could participate in hydrogen bonding .Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including structures related to 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methoxybenzoate, have demonstrated their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit remarkable photophysical and photochemical properties, such as good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them excellent candidates as Type II photosensitizers in PDT to target cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Condensed Heterocyclic Compounds

Research into the oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, facilitated by a rhodium/copper catalyst system, has led to the efficient production of 8-substituted isocoumarin derivatives. Some of these derivatives display solid-state fluorescence, showcasing a potential application in material science and organic electronics. This method represents a waste-free synthesis approach to creating condensed heterocyclic compounds with potential applications ranging from fluorescent materials to pharmaceutical intermediates (Shimizu, Hirano, Satoh, & Miura, 2009).

Novel Amino Acid Mimics for β-Sheet Formation

The development of an unnatural amino acid that mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers highlights the potential for designing peptides and proteins with tailored folding properties. This compound, integrating hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, can be efficiently synthesized and incorporated into peptides, facilitating the study of protein structures and functions (Nowick et al., 2000).

Enzyme Interaction and Inhibition Studies

Studies on the interactions of substrates with a purified 4-methoxybenzoate monooxygenase system from Pseudomonas putida reveal insights into the enzyme's specificity and substrate binding. These findings contribute to our understanding of enzymatic reactions involving para-substituted benzoic acid derivatives, informing the design of enzyme inhibitors and the development of biotechnological applications for environmental remediation and industrial processes (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Antibacterial Zn(II) Compounds

The synthesis of Zn(II) complexes with Schiff bases derived from benzothiazoles, including compounds related to 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methoxybenzoate, has been shown to possess significant antibacterial properties against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These findings highlight the potential use of these compounds in the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacterial strains (Mahmood-ul-hassan, Chohan, & Supuran, 2002).

Propiedades

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4/c1-23-15-5-3-2-4-13(15)17(22)24-10-16(21)20-9-11-6-7-12(18)8-14(11)19/h2-8H,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOALDFJYDGRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2799725.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2799729.png)

![2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2799730.png)

![1-benzyl-N-[(E)-dimethylaminomethylideneamino]piperidine-4-carboxamide](/img/structure/B2799732.png)

![2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2799736.png)

![2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2799744.png)